Enhanced Lipophilicity and Metabolic Stability Over Non-Fluorinated Analog
The strategic replacement of a hydrogen with a fluorine atom at the 4-position increases lipophilicity and metabolic stability. Ethyl 4-fluoro-3-oxopentanoate has a computed XLogP3 of 1 [1], while the non-fluorinated analog, Ethyl 3-oxopentanoate, has a computed XLogP3 of 0.7 [2]. This difference, quantified as ΔXLogP3 = 0.3, indicates superior membrane permeability for molecules derived from the fluorinated intermediate, a critical driver for the selection of fluorinated building blocks in medicinal and agricultural chemistry.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1 |
| Comparator Or Baseline | Ethyl 3-oxopentanoate (non-fluorinated): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = 0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A higher logP value is directly linked to improved passive membrane permeability and potential bioavailability of final drug or pesticide candidates, making this intermediate the preferred choice for projects targeting intracellular or systemic activity.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11263671, Ethyl 4-fluoro-3-oxopentanoate. Retrieved May 7, 2026. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139387, Ethyl 3-oxopentanoate. Retrieved May 7, 2026. View Source
